Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate
Overview
Description
Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of the target molecules .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound has a molecular weight of 208.21400 and a density of 1.173g/cm3 . Its boiling point is 371.4ºC at 760mmHg . These properties may influence its bioavailability.
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles, which are used as magnetic catalysts in organic synthesis . These interactions are crucial for the compound’s role in catalyzing reactions and facilitating the synthesis of complex molecules.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer treatment, for example, clinical trials have shown promising results, indicating that the compound can impact cellular functions and potentially inhibit cancer cell growth
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles suggests that it may act as a catalyst in biochemical reactions, facilitating the formation of new chemical bonds and influencing the activity of enzymes involved in these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, its stability and potential degradation products can influence its efficacy and safety in long-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining safe and effective use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence its bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications
Properties
IUPAC Name |
ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(14)7-4-5-12-8(6-7)9(13)11-2/h4-6H,3H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFXTXORKMKRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628618 | |
Record name | Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332013-42-0 | |
Record name | Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.